molecular formula C29H26FN5O2S B3402302 2-benzyl-5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one CAS No. 1053085-75-8

2-benzyl-5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one

Cat. No.: B3402302
CAS No.: 1053085-75-8
M. Wt: 527.6 g/mol
InChI Key: CIVAFJQCPAVHKB-UHFFFAOYSA-N
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Description

The compound 2-benzyl-5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one is a heterocyclic derivative featuring a fused imidazo[1,2-c]quinazolinone core. Key structural elements include:

  • A benzyl group at position 2, providing lipophilic character.
  • A thioether linkage at position 5, connected to a 2-oxoethyl group.
  • A 4-(4-fluorophenyl)piperazine moiety, a common pharmacophore in bioactive molecules due to its ability to modulate receptor interactions .

Properties

IUPAC Name

2-benzyl-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN5O2S/c30-21-10-12-22(13-11-21)33-14-16-34(17-15-33)26(36)19-38-29-32-24-9-5-4-8-23(24)27-31-25(28(37)35(27)29)18-20-6-2-1-3-7-20/h1-13,25H,14-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVAFJQCPAVHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-benzyl-5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound exhibits a complex structure characterized by multiple functional groups, including a piperazine moiety and an imidazoquinazoline framework. The presence of a fluorophenyl group enhances its pharmacological profile.

Biological Activity Overview

Research indicates that this compound may possess significant biological activity, particularly as an inhibitor of various enzymes and receptors. Its potential applications include:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in treating infections.
  • Anticancer Effects : Investigations into its cytotoxicity have shown promising results against several cancer cell lines.
  • Neuropharmacological Effects : The piperazine component suggests possible interactions with central nervous system targets, indicating potential use in neuropharmacology.

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme involved in melanin production. This activity is crucial for developing treatments for hyperpigmentation disorders.
    CompoundIC50 (μM)Reference
    2-benzyl-5...0.18
    Kojic Acid17.76
    The IC50 value indicates that the title compound is significantly more potent than kojic acid, a known skin-lightening agent.
  • Cytotoxicity Studies : In vitro studies on various cancer cell lines (e.g., B16F10 melanoma cells) revealed that the compound exhibits cytotoxic effects without significant toxicity to normal cells.
    Cell LineIC50 (μM)Reference
    B16F1015.0
    Normal Fibroblasts>100

Case Studies

Several studies have investigated the biological activity of compounds related to or derived from the title compound:

  • A study evaluated derivatives of piperazine and their inhibitory effects on Agaricus bisporus tyrosinase, revealing that modifications significantly enhance potency and selectivity against the enzyme .
  • Another study focused on the synthesis and evaluation of tyrosinase inhibitors based on similar structures, confirming the importance of structural modifications in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Properties Reference
Target Compound Imidazo[1,2-c]quinazolinone 2-Benzyl, 5-(thio-oxoethyl-piperazin-4-fluorophenyl) Hypothetical: Potential kinase or GPCR modulation based on core similarity N/A
N-(2-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-nitrobenzenesulfonamide (4l) Sulfonamide Bis(4-fluorophenyl)methyl-piperazine, nitrobenzenesulfonamide Yield: 58%; m.p. unspecified; characterized via NMR and MS
GLPG1690 (Autotaxin Inhibitor) Imidazo[1,2-a]pyridine 4-Fluorophenyl, hydroxyazetidine, thiazole-carbonitrile IC₅₀: 131 nM (autotaxin inhibition); clinical candidate for idiopathic pulmonary fibrosis
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Chromenone-pyrazolopyrimidine Bis-fluorophenyl, thiazole, chromenone Anticandidate activity; m.p. 252–255°C; mass: 531.3 (M+1)

Structural Analogues with Piperazine Moieties

  • Compound 4l: Shares the 4-fluorophenyl-piperazine group but incorporates a sulfonamide linker instead of a thioether. Sulfonamides are known for enhanced metabolic stability, whereas thioethers may offer redox-modulating properties .
  • Compounds 6h–6l () : Feature bis(4-fluorophenyl)methyl-piperazine groups with sulfamoyl linkages. These compounds exhibit diverse melting points (132–230°C) and were characterized via NMR and MS, suggesting robust synthetic protocols applicable to the target compound .

Functional Analogues with Heterocyclic Cores

  • GLPG1690: Contains an imidazo[1,2-a]pyridine core, structurally distinct from the target’s quinazolinone system. However, both share fluorophenyl and piperazine motifs, highlighting the pharmacophoric importance of these groups in targeting enzymes like autotaxin .
  • Chromenone-pyrazolopyrimidine (): Demonstrates the therapeutic relevance of fluorophenyl groups in oncology, though its core differs significantly from the target compound .

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the formation of the imidazoquinazolinone core, followed by functionalization of the thioether and piperazine moieties. Key steps include:

  • Nucleophilic substitution to introduce the 4-(4-fluorophenyl)piperazine group via coupling of a chloroacetyl intermediate with piperazine derivatives under reflux in aprotic solvents (e.g., DMF or acetonitrile) .
  • Thioether linkage formation using mercaptobenzyl intermediates, often catalyzed by bases like triethylamine or DBU at 60–80°C .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
    Optimization tips :
  • Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) .
  • Adjust stoichiometry of piperazine derivatives (1.2–1.5 equivalents) to minimize unreacted intermediates .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry, e.g., distinguishing imidazoquinazolinone C-3 carbonyl (δ ~165–170 ppm) and piperazine N–CH2 signals (δ ~2.5–3.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 543.18) .
  • X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry; ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding .

Basic: How should researchers design initial biological activity screens for this compound?

  • In vitro assays : Prioritize targets associated with the piperazine-thioether pharmacophore, such as serotonin/dopamine receptors or kinases. Use:
    • Radioligand binding assays (IC50 determination) for receptor affinity .
    • Cell viability assays (MTT or CellTiter-Glo) for antiproliferative effects .
  • Positive controls : Include reference compounds with known activity against the same targets (e.g., clozapine for receptor binding) .

Advanced: How can researchers resolve contradictions in crystallographic data, such as unexpected bond angles or disorder?

  • Disorder modeling : Use SHELXL’s PART and AFIX commands to model split positions for flexible groups (e.g., the benzyl or piperazine moieties) .
  • Validation tools : Employ PLATON’s ADDSYM to check for missed symmetry and R1 factor convergence (<5% discrepancy) .
  • Thermal motion analysis : Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the piperazine and thioether moieties?

  • Piperazine modifications :
    • Replace 4-fluorophenyl with substituted aryl groups (e.g., 3-chloro or 2,4-difluoro) to assess electronic effects on receptor binding .
    • Introduce alkyl spacers (e.g., –CH2CH2–) to probe steric tolerance .
  • Thioether replacements : Substitute sulfur with oxygen or selenium to evaluate metabolic stability and hydrogen-bonding capacity .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Advanced: How can in vitro and in vivo efficacy data be reconciled when evaluating pharmacokinetic properties?

  • Metabolic stability : Screen for CYP450-mediated oxidation using liver microsomes (human/rat) and identify metabolites via LC-MS/MS .
  • Bioavailability : Compare logP values (experimental vs. predicted) to optimize lipophilicity; aim for logP 2–4 to balance solubility and membrane permeability .
  • In vivo validation : Use rodent models to assess plasma half-life and tissue distribution, adjusting formulation (e.g., PEGylation) if clearance rates are high .

Advanced: What computational methods are suitable for analyzing conformational flexibility in the imidazoquinazolinone core?

  • Molecular dynamics (MD) : Simulate ring puckering and torsional angles (e.g., Cremer-Pople parameters for the quinazolinone ring) to identify low-energy conformers .
  • Density functional theory (DFT) : Calculate rotational barriers for the thioether linkage (B3LYP/6-31G* level) to predict steric hindrance effects .

Advanced: How can target validation studies distinguish on-target effects from off-target interactions?

  • CRISPR/Cas9 knockouts : Generate cell lines lacking the putative target (e.g., 5-HT2A receptor) and compare compound activity .
  • Proteome profiling : Use affinity chromatography pull-down assays coupled with mass spectrometry to identify binding partners .
  • Negative controls : Include structurally similar but inactive analogs to rule out nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-benzyl-5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one

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